3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, characterized by its unique structural features and potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This compound is specifically classified under the 4(3H)-quinazolinone derivatives, which are recognized for their significant role in medicinal chemistry.
This compound can be synthesized from various precursors in the laboratory, typically involving reactions that introduce acetyl and phenyl groups into the quinazolinone framework. It falls under the classification of heterocyclic compounds, particularly those containing nitrogen in the ring structure. Quinazolinones are categorized based on substitution patterns, including 2,4-disubstituted and 3-substituted variants .
The synthesis of 3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one generally involves a multi-step process:
The molecular formula for 3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one is . The structure consists of a quinazolinone core with two phenyl groups and an acetyl substituent.
Key structural features include:
The chemical reactivity of 3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one can be explored through various reactions:
The mechanism of action for compounds like 3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one often involves interaction with specific biological targets:
The applications of 3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one are vast:
Quinazolin-4(3H)-one derivatives represent a privileged scaffold in medicinal chemistry, with therapeutic applications traceable to the mid-19th century. The foundational synthesis by Griess in 1869—reacting anthranilic acid with cyanogens to yield 2-cyano-3,4-dihydro-4-oxoquinazoline—marked the inception of this chemotype [1] [2]. Systematic exploration accelerated after Gabriel’s 1903 development of a robust quinazoline synthesis via oxidation of 3,4-dihydroquinazoline, enabling reproducible access to this heterobicycle [1]. The 1950s witnessed a paradigm shift when the alkaloid 3-[β-keto-γ-(3-hydroxy-2-piperidyl)propyl]-4-quinazolone, isolated from Dichroa febrifuga, demonstrated potent antimalarial activity, validating quinazolinones as biologically relevant pharmacophores [1].
Table 1: Historical Evolution of Quinazolinone Therapeutics
Year | Milestone | Significance |
---|---|---|
1869 | Griess synthesizes first quinazoline derivative | Established core synthetic methodology |
1903 | Gabriel develops oxidation route to quinazoline | Enabled scalable production of quinazoline nucleus |
1951 | Methaqualone (sedative-hypnotic) marketed | First clinically approved quinazolinone drug |
1957 | Williamson reviews quinazoline chemistry | Systematized chemical knowledge for drug design |
1960-2024 | >100 drugs incorporating quinazolinone | Diverse applications: antibacterials, EGFR inhibitors, chemokine antagonists |
Contemporary drug discovery leverages this scaffold’s versatility, evidenced by over 100 marketed drugs containing the quinazolinone moiety. Notably, 2-phenylquinazolin-4(3H)-one derivatives emerged as CXCR3 chemokine receptor antagonists (e.g., compound 1d), exhibiting nanomolar affinity in radioligand binding assays (IC₅₀ = 8.2 nM) and functional inhibition of calcium mobilization (IC₅₀ = 15.7 nM) [10]. The structural evolution continues, with recent emphasis on antibacterial hybrids addressing multidrug-resistant pathogens [3] [6].
The compound 3-(4-acetylphenyl)-2-phenylquinazolin-4(3H)-one exemplifies strategic molecular hybridization, merging three pharmacophoric elements:
Table 2: Key Physicochemical Properties Influencing Bioactivity
Property | Value/Role | Biological Impact |
---|---|---|
LogP (calculated) | ~3.2 | Optimizes membrane permeability |
Hydrogen bond acceptors | 3 (ketone + N₁ + C₄=O) | Facilitates target binding |
Molecular weight | 354.4 g/mol | Complies with Lipinski guidelines |
Rotatable bonds | 4 | Balances rigidity and conformational adaptability |
Electrophilic site | Acetyl carbonyl | Enables formation of Schiff bases or hydrazones |
This architecture enables multitarget engagement. The planar quinazolinone core intercalates into DNA or enzyme active sites, while the acetyl group’s carbonyl oxygen acts as a hydrogen-bond acceptor critical for kinase inhibition (e.g., EGFR IC₅₀ = 0.87 μM in analogues) [9]. Antibacterial studies demonstrate that electron-withdrawing substituents on the C₃-phenyl ring (e.g., 4-F, 4-Cl) enhance activity against Bacillus subtilis and Proteus vulgaris (inhibition zones: 1.1–1.4 cm), attributable to improved membrane penetration [3] [6]. Molecular docking confirms the acetyl group’s role in anchoring to bacterial dihydrofolate reductase via Asn₃₅ and Thr₃₆ hydrogen bonds [3].
Table 3: Nomenclature Standardization for 3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one
Nomenclature System | Systematic Name |
---|---|
IUPAC | 3-[4-(1-Oxoethyl)phenyl]-2-phenyl-4(3H)-quinazolinone |
Chemical Abstracts | 4(3H)-Quinazolinone, 3-[4-(acetyl)phenyl]-2-phenyl- |
Common | 3-(4-Acetylphenyl)-2-phenylquinazolin-4-one |
SMILES | O=C1N=C(C2=CC=CC=C2)N(C3=CC=C(C(C)=O)C=C3)C4=CC=CC=C41 |
InChIKey | UJXKECVHSFCTRK-UHFFFAOYSA-N |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7